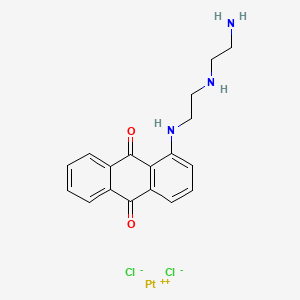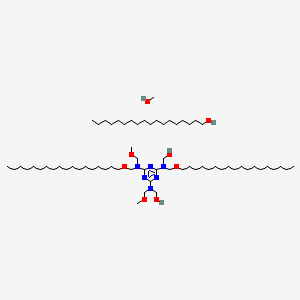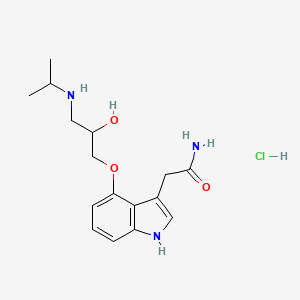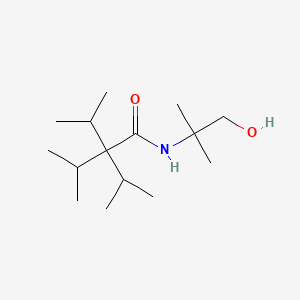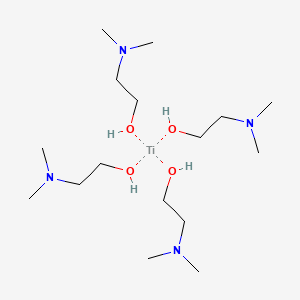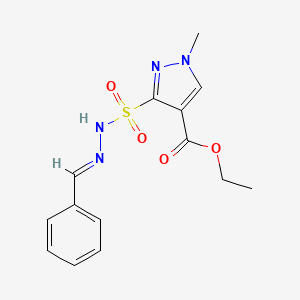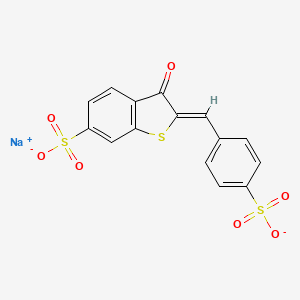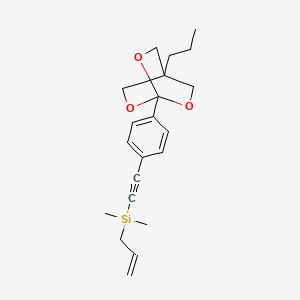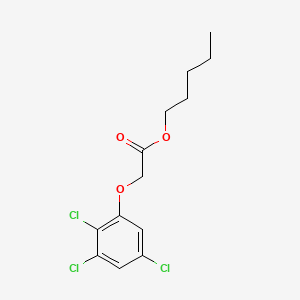
Pentyl 2-(2,3,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-(2,3,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C13H15Cl3O3 and a molecular weight of 325.615 . . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Vorbereitungsmethoden
The synthesis of pentyl 2-(2,3,5-trichlorophenoxy)acetate typically involves the esterification of 2,3,5-trichlorophenoxyacetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Pentyl 2-(2,3,5-trichlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,3,5-trichlorophenoxyacetic acid and pentanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-(2,3,5-trichlorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving plant growth regulators due to its structural similarity to auxins.
Medicine: Research may explore its potential as a drug precursor or its effects on biological systems.
Industry: It is used in the formulation of certain pesticides and herbicides.
Wirkmechanismus
The mechanism of action of pentyl 2-(2,3,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, leading to altered growth and development. The compound’s effects are mediated through pathways involving hormone receptors and signal transduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Pentyl 2-(2,3,5-trichlorophenoxy)acetate can be compared with other esters of 2,3,5-trichlorophenoxyacetic acid, such as methyl 2-(2,3,5-trichlorophenoxy)acetate and ethyl 2-(2,3,5-trichlorophenoxy)acetate. These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and reactivity .
Eigenschaften
CAS-Nummer |
55491-33-3 |
|---|---|
Molekularformel |
C13H15Cl3O3 |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
pentyl 2-(2,3,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-2-3-4-5-18-12(17)8-19-11-7-9(14)6-10(15)13(11)16/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
RGUPHJCHHDEQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)COC1=C(C(=CC(=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


